2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17237737
InChI: InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)8-4-9(5)2/h4H,3H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid

CAS No.:

Cat. No.: VC17237737

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 2-(1,5-dimethylimidazol-4-yl)acetic acid
Standard InChI InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)8-4-9(5)2/h4H,3H2,1-2H3,(H,10,11)
Standard InChI Key CBZOBKCBFOZREF-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CN1C)CC(=O)O

Introduction

Structural and Physicochemical Properties

The compound’s imidazole core is a five-membered aromatic ring with two nitrogen atoms at non-adjacent positions. The 1,5-dimethyl substitution pattern introduces steric and electronic modifications that influence reactivity and solubility. Key physicochemical properties, extrapolated from structurally related compounds , include:

PropertyValue
Molecular Weight154.17 g/mol
Density~1.3 g/cm³
Boiling Point~384°C (estimated)
LogP (Partition Coefficient)-0.92 (analogous to )
SolubilityModerate in polar solvents

The acetic acid group enhances water solubility compared to non-polar imidazole derivatives, while the methyl groups reduce crystallinity, potentially favoring amorphous solid forms . The exact melting point remains unreported, but similar compounds exhibit decomposition before melting .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(1,5-dimethyl-1H-imidazol-4-yl)acetic acid likely involves a multi-step process:

  • Di-methylation of Imidazole: Introducing methyl groups at the 1- and 5-positions via alkylation. This step may require selective protection or deprotection to achieve regioselectivity.

  • Acetic Acid Moiety Introduction: Alkylation of the 4-position using chloroacetic acid derivatives. A solvent-free N-alkylation method, as demonstrated for imidazol-1-yl-acetic acid hydrochloride , could be adapted. For example, reacting 1,5-dimethylimidazole with tert-butyl chloroacetate in the presence of potassium carbonate yields a tert-butyl ester intermediate, which is hydrolyzed to the free acid .

Process Advantages

  • Solvent-Free Conditions: Eliminates hazardous solvents like dichloromethane, reducing environmental and safety risks .

  • High Yield: Analogous methods achieve >80% yield for imidazole-acetic acid derivatives .

  • Simplified Work-Up: Intermediate esters (e.g., tert-butyl) precipitate upon water addition, avoiding complex extraction .

Applications in Pharmaceutical Chemistry

Intermediate for Bisphosphonates

The compound serves as a precursor for zoledronic acid, a bisphosphonate used to treat osteoporosis and bone metastases . The imidazole-acetic acid scaffold provides the necessary nitrogen heterocycle for coordinating calcium ions in bone tissue.

Bioactive Derivatives

Functionalization of the acetic acid group enables diverse pharmacological applications:

  • Amide Formation: Coupling with aromatic amines yields compounds like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(phenylamino)phenyl]acetamide, which exhibit antimicrobial and anti-inflammatory properties .

  • Ester Prodrugs: Acetylation or propionylation of the hydroxyl group enhances lipophilicity and oral bioavailability .

Analytical Characterization

Spectroscopic Data

  • FTIR: A strong absorption band at ~1719 cm⁻¹ corresponds to the carbonyl (C=O\text{C=O}) stretch of the acetic acid group . The imidazole ring shows C=C stretches at ~1506–1615 cm⁻¹ .

  • ¹H NMR: Key signals include:

    • Methyl groups: Singlets at δ 2.4–3.3 ppm (3H each) .

    • Acetic acid CH₂: Singlet at δ 4.5–6.8 ppm (2H) .

    • Aromatic protons: Multiplet at δ 7.0–7.9 ppm .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 210–254 nm) is ideal for purity analysis, leveraging the compound’s aromaticity .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Achieving precise 1,5-dimethylation without byproducts requires optimized catalysts or protecting groups.

  • Scale-Up: Solvent-free methods must maintain efficiency at industrial scales.

Research Opportunities

  • Biological Screening: Evaluate anticancer or antimicrobial activity of novel derivatives.

  • Cocrystal Engineering: Improve solubility via co-formers like nicotinamide.

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